molecular formula C10H8F2N2O2 B6197492 ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate CAS No. 2680533-08-6

ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate

Cat. No.: B6197492
CAS No.: 2680533-08-6
M. Wt: 226.2
InChI Key:
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Description

Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group at the 6-position of the pyridine ring and two fluorine atoms attached to the alpha carbon of the ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate typically involves the reaction of 6-cyanopyridine with ethyl 2,2-difluoroacetate under specific conditions. One common method is the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the cyano group on the pyridine ring reacts with the ethyl 2,2-difluoroacetate to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Hydrolysis: 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetic acid.

    Reduction: Ethyl 2-(6-aminopyridin-2-yl)-2,2-difluoroacetate.

Scientific Research Applications

Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate involves its interaction with molecular targets such as enzymes or receptors. The cyano and difluoro groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target being studied.

Comparison with Similar Compounds

Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate can be compared with other pyridine derivatives such as:

    Ethyl 2-(6-aminopyridin-2-yl)-2,2-difluoroacetate: Similar structure but with an amino group instead of a cyano group, leading to different reactivity and biological activity.

    Ethyl 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate: Contains a bromine atom, which can participate in different types of chemical reactions such as cross-coupling.

    Ethyl 2-(6-methylpyridin-2-yl)-2,2-difluoroacetate: The presence of a methyl group can influence the compound’s lipophilicity and metabolic stability.

These comparisons highlight the unique features of this compound, such as its potential for specific interactions with biological targets and its versatility in chemical synthesis.

Properties

CAS No.

2680533-08-6

Molecular Formula

C10H8F2N2O2

Molecular Weight

226.2

Purity

95

Origin of Product

United States

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